molecular formula C28H24O8 B1246087 Calixresorc[4]arene

Calixresorc[4]arene

Cat. No. B1246087
M. Wt: 488.5 g/mol
InChI Key: YVGKLVZOQWYWTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Calixresorc[4]arene is a calixresorcarene. It derives from a hydride of a calix[4]arene.

Scientific Research Applications

Molecular Sensors and Smart Materials

Calix[4]arenes, including Calixresorc[4]arene, are used in developing smart fluorescent probes. These probes serve as molecular sensors, useful in bioimaging, drug and gene delivery, and in the development of smart materials like gels, organic light-emitting diode materials, and multiphoton materials (Kumar et al., 2019).

Structural Studies

Calixresorc[4]arenes, known for their bowl-shaped structure, have been studied for their ability to form aggregates. These studies include X-ray diffraction examinations and investigations into how these compounds interact with various solvent molecules (Gerkensmeier et al., 2001).

Environmental Applications

Calixresorc[4]arene derivatives have been used for environmental remediation, such as the removal of chromium from acidic media. This application highlights the compound's potential in treating wastewater and in pollution control (Zawierucha et al., 2020).

Guest Molecule Binding

Studies on calixresorc[4]arenes have shown their ability to form complex structures with other molecules. This adaptability towards guest molecule binding is crucial in developing new materials and chemical sensors (Dawn et al., 2018).

Chemical Sensing and Extraction

Calixresorc[4]arene derivatives have been used in developing sensors for detecting specific ions and molecules. For instance, a calixarene-based magnetic sporopollenin was synthesized for removing pesticides from water (Kamboh et al., 2016).

Coordination Chemistry and Applications

Calixresorc[4]arene derivatives have been studied extensively in coordination chemistry, especially those functionalized at the lower rim. These studies explore their use in fluorescence, catalysis, electrochemical sensing, extraction, and biological applications (Creaven et al., 2009).

properties

Product Name

Calixresorc[4]arene

Molecular Formula

C28H24O8

Molecular Weight

488.5 g/mol

IUPAC Name

pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-4,6,10,12,16,18,22,24-octol

InChI

InChI=1S/C28H24O8/c29-21-9-22(30)14-1-13(21)5-15-2-17(25(33)10-23(15)31)7-19-4-20(28(36)12-27(19)35)8-18-3-16(6-14)24(32)11-26(18)34/h1-4,9-12,29-36H,5-8H2

InChI Key

YVGKLVZOQWYWTI-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=C(C=C2O)O)CC3=CC(=C(C=C3O)O)CC4=C(C=C(C(=C4)CC5=C(C=C(C1=C5)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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